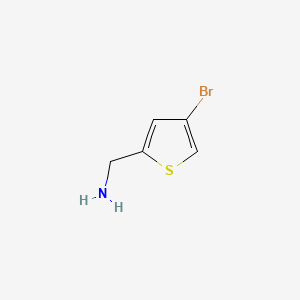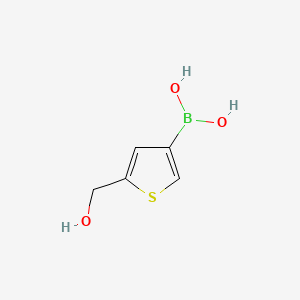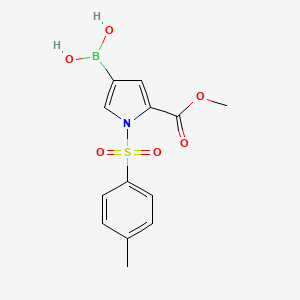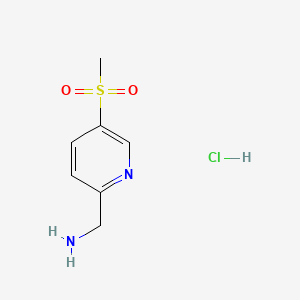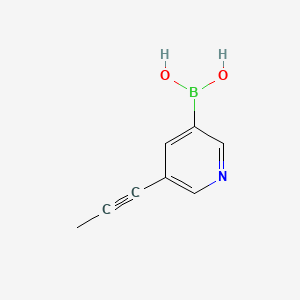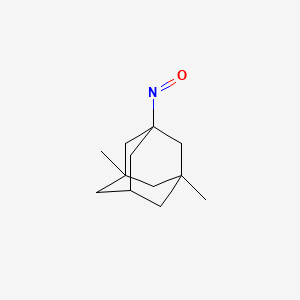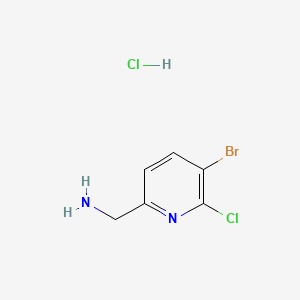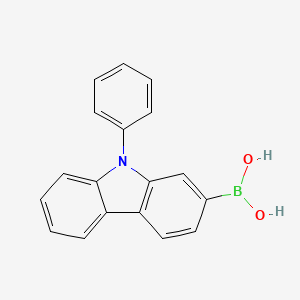
(9-Phenyl-9H-carbazol-2-yl)boronic acid
Vue d'ensemble
Description
“(9-Phenyl-9H-carbazol-2-yl)boronic acid” is a chemical compound with the molecular formula C18H14BNO2 . It is used as an intermediate in organic synthesis, mainly in laboratory research and development, and in the process of chemical and pharmaceutical synthesis .
Synthesis Analysis
The synthesis of “(9-Phenyl-9H-carbazol-2-yl)boronic acid” involves the use of anhydrous Ether, n-BuLi (2.5M in hexane), and Triisopropyl borate . The reaction is carried out at a temperature of -78°C .Molecular Structure Analysis
The molecular structure of “(9-Phenyl-9H-carbazol-2-yl)boronic acid” includes benzene rings, a boronic acid group, and carbazole rings . The InChIKey of the compound is XSAOVBUSKVZIBE-UHFFFAOYSA-N .Chemical Reactions Analysis
“(9-Phenyl-9H-carbazol-2-yl)boronic acid” can participate in various coupling reactions such as the Suzuki reaction . The boronic acid group in the structure plays a crucial role in these reactions .Physical And Chemical Properties Analysis
“(9-Phenyl-9H-carbazol-2-yl)boronic acid” has a molecular weight of 287.1 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 287.1117589 g/mol .Applications De Recherche Scientifique
“(9-Phenyl-9H-carbazol-2-yl)boronic acid” is a chemical compound with the molecular formula C18H14BNO2 . It is typically stored at room temperature in an inert atmosphere . This compound is often used in scientific research, particularly in the field of chemical synthesis .
“(9-Phenyl-9H-carbazol-2-yl)boronic acid” is a chemical compound that is often used in scientific research, particularly in the field of chemical synthesis . Here are some potential applications:
-
Organic Synthesis : This compound can be used as an intermediate in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on the study of organic chemistry structures, organic chemistry reagents, organic chemistry reactions and chemical formulas.
-
Pharmaceutical Synthesis : It can also be used in the process of pharmaceutical synthesis . Pharmaceutical synthesis is the process of making a specific organic compound using a series of chemical reactions. Pharmaceutical compounds are often synthesized for therapeutic use.
-
Laboratory Research and Development : This compound is mainly used in laboratory research and development . Researchers can use this compound to study its properties and reactions with other compounds.
-
Chromatography : The compound could potentially be used in chromatography, a laboratory technique for the separation of a mixture .
-
Analytical Chemistry : This compound could be used in analytical chemistry, as it can be analyzed using techniques such as NMR, HPLC, LC-MS, UPLC & more .
-
Chemical Analysis : This compound can be analyzed using techniques such as NMR, HPLC, LC-MS, UPLC & more . These techniques are used in analytical chemistry to identify and quantify the compound.
-
Intermediate in Synthesis : It can be used as an intermediate in the synthesis of other chemical compounds . This is a common use of boronic acids in organic chemistry.
-
Laboratory Research and Development : This compound is mainly used in laboratory research and development . Researchers can use this compound to study its properties and reactions with other compounds.
-
Chromatography : The compound could potentially be used in chromatography, a laboratory technique for the separation of a mixture .
Safety And Hazards
“(9-Phenyl-9H-carbazol-2-yl)boronic acid” is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Orientations Futures
Propriétés
IUPAC Name |
(9-phenylcarbazol-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BNO2/c21-19(22)13-10-11-16-15-8-4-5-9-17(15)20(18(16)12-13)14-6-2-1-3-7-14/h1-12,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAOVBUSKVZIBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3N2C4=CC=CC=C4)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736782 | |
| Record name | (9-Phenyl-9H-carbazol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9-Phenyl-9H-carbazol-2-yl)boronic acid | |
CAS RN |
1001911-63-2 | |
| Record name | (9-Phenyl-9H-carbazol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9-Phenyl-9H-carbazol-2-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



